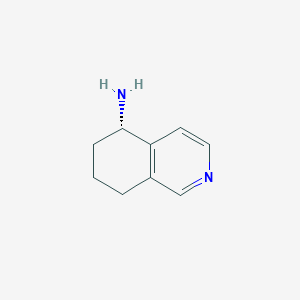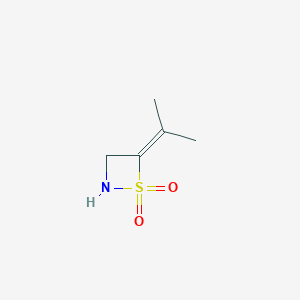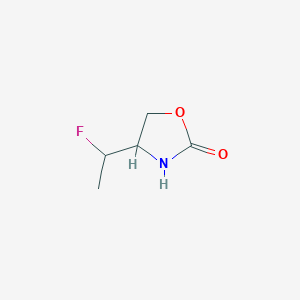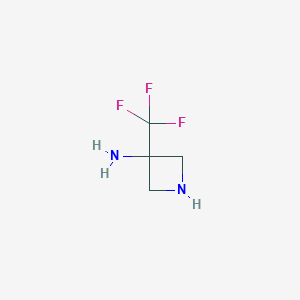
(3S,5S)-1,3,5-Trimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5S)-1,3,5-Trimethylpiperazine is a chiral organic compound belonging to the piperazine family Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions The (3S,5S) configuration indicates the specific stereochemistry of the compound, where the methyl groups are attached to the third and fifth carbon atoms in the S configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1,3,5-Trimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylating agents.
Methylation: The piperazine undergoes selective methylation at the 1, 3, and 5 positions. This can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
(3S,5S)-1,3,5-Trimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides in the presence of bases like NaH or K2CO3.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered nitrogen functionalities.
Substitution: Alkylated or acylated piperazine derivatives.
科学的研究の応用
(3S,5S)-1,3,5-Trimethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Material Science: It is used in the development of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of (3S,5S)-1,3,5-Trimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
(3S,5S)-3,5-Diethyl-3,5-dimethyl-3,5-dihydro-pyrazol-4-one: A compound with similar stereochemistry but different functional groups.
(3S,5S)-3,5-Diaminohexanoate: Another compound with similar stereochemistry but different substituents.
Uniqueness
(3S,5S)-1,3,5-Trimethylpiperazine is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in medicinal chemistry and material science.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
(3S,5S)-1,3,5-trimethylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChIキー |
CLPZHEDSMNQBPP-BQBZGAKWSA-N |
異性体SMILES |
C[C@H]1CN(C[C@@H](N1)C)C |
正規SMILES |
CC1CN(CC(N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)







![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)

